molecular formula C10H14ClFN2O2S B6214835 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 2742660-21-3

4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B6214835
CAS No.: 2742660-21-3
M. Wt: 280.7
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Description

4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperazine with benzene sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by other nucleophiles.

    Oxidation and reduction: The piperazine ring can participate in redox reactions.

    Substitution reactions: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Substitution reactions: Reagents like halogens or nitrating agents can be used in the presence of catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the piperazine ring can produce a piperazine N-oxide.

Scientific Research Applications

4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological research: The compound can be used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperazin-1-yl)benzene-1-sulfonamide
  • 4-(piperazin-1-yl)benzene-1-sulfonyl chloride
  • 4-(piperazin-1-yl)benzene-1-sulfonyl bromide

Uniqueness

4-(piperazin-1-yl)benzene-1-sulfonyl fluoride hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective covalent modification of biological targets.

Properties

CAS No.

2742660-21-3

Molecular Formula

C10H14ClFN2O2S

Molecular Weight

280.7

Purity

95

Origin of Product

United States

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